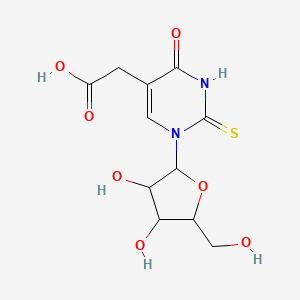
2-(3-Bromo-2-pyridyl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-2-pyridyl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H7BrNO2·HCl and a molecular weight of 252.49 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its high purity and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-pyridyl)acetic acid hydrochloride typically involves the bromination of 2-pyridylacetic acid. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator . The reaction conditions usually include a solvent such as carbon tetrachloride (CCl4) and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes using industrial-grade reagents and solvents, and employing continuous flow reactors to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
2-(3-Bromo-2-pyridyl)acetic acid hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction conditions typically involve a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction conditions vary depending on the desired oxidation product.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include 2-(3-substituted-2-pyridyl)acetic acid derivatives.
Oxidation Products: The major products can include various oxidized forms of the original compound, such as carboxylic acids or ketones.
科学的研究の応用
2-(3-Bromo-2-pyridyl)acetic acid hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 2-(3-Bromo-2-pyridyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which can influence the binding affinity to various biological targets . The compound can also act as an inhibitor of certain enzymes, affecting their activity and function .
類似化合物との比較
Similar Compounds
Uniqueness
2-(3-Bromo-2-pyridyl)acetic acid hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and binding properties compared to other pyridylacetic acid derivatives. This makes it particularly useful in applications requiring specific halogen interactions or substitutions.
特性
分子式 |
C7H7BrClNO2 |
|---|---|
分子量 |
252.49 g/mol |
IUPAC名 |
2-(3-bromopyridin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H6BrNO2.ClH/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);1H |
InChIキー |
DXNGEJZLGSYPAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)CC(=O)O)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B12102573.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12102589.png)








![2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12102639.png)


